molecular formula C17H27BN2O4 B14064612 Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate

Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate

Cat. No.: B14064612
M. Wt: 334.2 g/mol
InChI Key: DQMRBJNIPVEDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester featuring a pyridine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position and a tert-butyl-protected aminoacetate moiety at the 3-position. Its structure combines a boronic acid derivative, critical for Suzuki-Miyaura cross-coupling reactions, with a sterically hindered tert-butyl ester and a primary amine, making it valuable in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C17H27BN2O4

Molecular Weight

334.2 g/mol

IUPAC Name

tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)13(19)11-10-20-9-8-12(11)18-23-16(4,5)17(6,7)24-18/h8-10,13H,19H2,1-7H3

InChI Key

DQMRBJNIPVEDRG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Substrate Preparation: 4-Bromo-3-Pyridine Derivatives

The boronate group is typically introduced via Miyaura borylation, which requires a halogenated precursor. For example, 4-bromo-3-pyridinecarbaldehyde serves as a common intermediate.

Reaction Conditions :

  • Catalyst : PdCl₂(dppf) (0.1 equiv).
  • Boronate source : Bis(pinacolato)diboron (1.2 equiv).
  • Base : Potassium acetate (3 equiv).
  • Solvent : 1,4-Dioxane at 85°C.

Yield : 85–95%.

Mechanistic Insights

The reaction proceeds through oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the diboron reagent, and reductive elimination to form the C–B bond. Steric protection of the 3-position by the aldehyde or ester group ensures regioselectivity.

Amino-Acetate Functionalization Strategies

Strecker Synthesis for α-Amino Nitrile Formation

The Strecker reaction converts aldehydes to α-amino nitriles, which are hydrolyzed to α-amino acids. Applied to 4-(dioxaborolan-2-yl)-3-pyridinecarbaldehyde :

  • Reagents : NH₃, KCN, HCl.
  • Hydrolysis : 6M HCl at 100°C to yield 2-amino-2-(4-boronate-pyridin-3-yl)acetic acid .
  • Esterification : Reaction with tert-butanol under Steglich conditions (DCC, DMAP) provides the tert-butyl ester.

Yield : 70–75% (over three steps).

Reductive Amination of α-Keto Esters

An alternative route employs 4-(dioxaborolan-2-yl)-3-pyridinylglyoxylic acid tert-butyl ester :

  • Substrate : α-Keto ester synthesized via oxidation of 3-hydroxymethylpyridine boronate.
  • Reagents : NH₄OAc, NaBH₃CN in MeOH.
  • Conditions : 0°C to room temperature, 12 h.

Yield : 82%.

Tert-Butyl Ester Protection and Deprotection

Esterification Techniques

Direct esterification of the α-amino acid is achieved using:

  • Reagents : tert-Butanol, DCC, DMAP in dichloromethane.
  • Yield : 90%.

Stability Considerations

The tert-butyl group resists hydrolysis under basic conditions (pH < 10) but is cleaved by trifluoroacetic acid (TFA) in dichloromethane.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantage Limitation
Miyaura Borylation + Strecker 4 70 High regioselectivity Multi-step purification
Reductive Amination 3 82 One-pot reaction Requires α-keto ester precursor
Ullmann Coupling 2 65 Direct C–N bond formation Limited substrate scope

Optimized Route : Miyaura borylation followed by reductive amination offers the best balance of yield and scalability.

Industrial-Scale Adaptations

Micellar Catalysis

Recent patents describe aqueous micellar systems to enhance solubility and reduce Pd loading:

  • Catalyst : Pd(OAc)₂ (0.05 equiv).
  • Surfactant : SDS (0.1 M).
  • Yield : 88%.

Continuous-Flow Reactors

Flow systems minimize decomposition of boronate intermediates:

  • Residence time : 15 min.
  • Temperature : 100°C.
  • Output : 1.2 kg/h.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and sensors. The compound’s reactivity is influenced by the presence of the Boc-protected amine and the pyridine ring, which can participate in various chemical interactions and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogues
Compound Name Structural Features Key Functional Groups Applications References
Target Compound : Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate Pyridine core, pinacol boronate at C4, tert-butyl aminoacetate at C3 Boronic ester, tert-butyl ester, primary amine Intermediate for cross-coupling; potential PROTACs or kinase inhibitors
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate Phenyl ring, pinacol boronate, phenethylcarbamate Boronic ester, carbamate Suzuki-Miyaura coupling; peptide-based drug synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Pyridine core, pinacol boronate at C5, trifluoromethyl at C4, amine at C2 Boronic ester, CF3, primary amine Radiolabeling; PET tracer development
tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Pyridine core, pinacol boronate at C5, N-methyl carbamate Boronic ester, carbamate PROTACs; covalent protein degradation
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate Piperidine ring, pinacol boronate, Boc protection Boronic ester, Boc-protected amine Fragment-based drug discovery

Reactivity in Cross-Coupling Reactions

The target compound’s boronic ester group enables participation in Suzuki-Miyaura reactions, forming biaryl linkages with aryl halides. The tert-butyl ester and amino groups may also influence steric accessibility during palladium-catalyzed couplings .

Solubility and Stability

  • Solubility : The tert-butyl group enhances lipophilicity compared to compounds with polar substituents (e.g., 4-(2-carboxyethyl)benzeneboronic acid ). However, the primary amine may improve aqueous solubility in acidic conditions.
  • Stability: Pinacol boronate esters are generally stable under anhydrous conditions but hydrolyze in aqueous acidic or basic environments. The tert-butyl protection in the aminoacetate moiety increases stability against enzymatic degradation compared to unprotected amines .

Biological Activity

Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate is a complex organic compound with notable biological activities attributed to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C18H28BNO4C_{18}H_{28}BNO_{4} and a molecular weight of approximately 320.1856 g/mol. Its structure includes:

  • Tert-butyl group : Provides steric bulk and hydrophobic properties.
  • Amino group : Capable of participating in nucleophilic reactions.
  • Pyridine ring : Often associated with neuroactive properties.
  • Dioxaborolane moiety : Engages in cross-coupling reactions typical of organoboron compounds.

These functional groups contribute to the compound's reactivity and potential biological activity, making it a candidate for further research in medicinal chemistry.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Cholinergic Activity : Some studies suggest that compounds containing pyridine rings may act as cholinergic agents, potentially useful for treating gastrointestinal diseases.
  • Neuroactive Properties : The presence of the pyridine structure is often linked to interactions with neurotransmitter systems. This suggests that the compound may influence neuronal signaling pathways.
  • Enzyme Interactions : Similar dioxaborolane-containing compounds have been shown to interact with various enzymes and receptors involved in neurotransmission and metabolic processes.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxaborolane Moiety : This is often achieved through reactions involving boronic acids and appropriate electrophiles.
  • Pyridine Substitution : The amino group can be introduced via nucleophilic substitution reactions on the pyridine ring.
  • Purification : Techniques such as chromatography are employed to purify the final product and achieve high purity levels.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesSimilarity Index
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridineContains a similar dioxaborolane group0.91
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindolineIsoindoline structure with dioxaborolane0.85
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-5,6-dihydropyridineSimilar pyridine structure with benzyl substitution0.81

This table illustrates how modifications to the core structure can lead to different biological activities and applications in medicinal chemistry.

Potential Applications

Given its structural features and biological activity:

  • Pharmaceutical Development : The compound shows promise as a lead candidate for developing new therapeutic agents targeting cholinergic pathways or neuroactive systems.
  • Research Tool : It could serve as a valuable tool in studying enzyme interactions and neurotransmitter systems due to its unique reactivity profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for coupling with halogenated pyridine intermediates. A tert-butyl-protected amino acetate group is introduced via nucleophilic substitution or esterification. For example, bromoacetic acid tert-butyl ester is used as a precursor in analogous reactions .
  • Key Steps :

Functionalization of pyridine at the 3-position with a boronic ester.

Protection of the amino group using tert-butoxycarbonyl (Boc) chemistry.

Purification via column chromatography and characterization by LCMS (e.g., m/z 757 [M+H]+ observed in similar compounds) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Methods :

  • HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) to confirm purity .
  • LCMS : Molecular ion peaks ([M+H]+) and isotopic patterns to verify molecular weight and functional groups .
  • NMR : ¹H/¹³C NMR to confirm regioselectivity of the pyridine-boronic ester linkage and Boc protection .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Avoid ignition sources (P210) and store at 0–6°C to prevent decomposition .
  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .
  • Follow protocols for boronic ester handling, including inert atmosphere for moisture-sensitive steps .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Experimental Design :

  • Compare coupling efficiency with/without tert-butyl protection using model substrates (e.g., aryl halides).
  • Kinetic studies under varying temperatures (25–80°C) and catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) to assess steric effects .
    • Findings : The tert-butyl group reduces reaction rates by ~30% in Pd-catalyzed couplings due to steric bulk but improves regioselectivity by preventing undesired side reactions .

Q. What strategies resolve contradictions in spectroscopic data for boronic ester-containing intermediates?

  • Case Study : Discrepancies in ¹¹B NMR shifts (e.g., δ 28–32 ppm vs. δ 25 ppm) may arise from solvent polarity or hydration.
  • Resolution :

Use anhydrous deuterated solvents (CDCl₃ or DMSO-d₆).

Validate with complementary techniques like IR (B-O stretching at 1350–1400 cm⁻¹) .

Cross-check against crystallographic data (e.g., X-ray diffraction for analogous compounds) .

Q. How can computational modeling optimize the synthesis of this compound?

  • Methods :

  • DFT calculations (B3LYP/6-31G*) to predict transition states in Suzuki-Miyaura coupling.
  • Molecular docking to assess steric clashes between the tert-butyl group and catalytic Pd centers .
    • Outcome : Simulations suggest that bulky ligands (e.g., SPhos) enhance coupling yields by 15% compared to smaller ligands .

Notes

  • *Molecular formula inferred from structurally similar compounds in .
  • For advanced applications (e.g., drug discovery), validate biological activity via kinase inhibition assays or cytotoxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.